Moxonidine-d4 can be sourced from various chemical suppliers specializing in isotopically labeled compounds. It is classified as a stable isotope-labeled compound, which is valuable for its applications in both analytical chemistry and biological research. The compound's chemical formula is and it has a molecular weight of 245.70 g/mol .
The synthesis of Moxonidine-d4 involves incorporating deuterium atoms into the Moxonidine molecule. This can be achieved through several methods:
Industrial production follows similar synthetic routes but on a larger scale, employing rigorous quality control measures to ensure purity and consistency. Techniques such as chromatography are commonly used for purification .
Moxonidine-d4 features a molecular structure similar to its parent compound, Moxonidine, with deuterium atoms replacing specific hydrogen atoms. The structural formula can be represented as follows:
Moxonidine-d4 undergoes various chemical reactions, including:
These reactions are significant for understanding the compound's behavior in different environments and its potential transformations during biological processes.
Moxonidine-d4 primarily acts as a selective agonist at the imidazoline receptor subtype 1 (I1). Its mechanism involves:
The pharmacokinetic profile of Moxonidine-d4 is expected to mirror that of Moxonidine, with a bioavailability of approximately 88% and peak plasma concentrations occurring within one hour post-administration.
Moxonidine-d4 finds extensive applications across various scientific fields:
Moxonidine-d4 is a deuterated isotopologue of the antihypertensive agent Moxonidine, where four hydrogen atoms at positions 4 and 5 of the imidazole ring are replaced by deuterium (²H or D). Its molecular formula is C₉H₈D₄ClN₅O, with a molecular weight of 245.70 g/mol, compared to 241.68 g/mol for non-deuterated Moxonidine. This mass difference arises from deuterium’s higher atomic mass relative to hydrogen [1] [4] [5].
The compound’s IUPAC name, 4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine, explicitly denotes the deuterium substitution pattern. Key structural features include:
Table 1: Structural and Isotopic Comparison
Property | Moxonidine | Moxonidine-d4 |
---|---|---|
Molecular Formula | C₉H₁₂ClN₅O | C₉H₈D₄ClN₅O |
Molecular Weight (g/mol) | 241.68 | 245.70 |
IUPAC Name | 4-chloro-6-methoxy-2-methyl-N-(1H-imidazol-2-yl)pyrimidin-5-amine | 4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine |
Isotopic Purity | - | ≥96% |
The canonical SMILES representation is N(C=1C(OC)=NC(C)=NC1Cl)C=2NC(C(N2)([2H])[2H])([2H])[2H]
, while the isomeric SMILES is [2H]C1(C(N=C(N1)NC2=C(N=C(N=C2Cl)C)OC)([2H])[2H])[2H]
[1] [5]. These notations precisely encode the deuterium positions for computational chemistry applications.
The synthesis of Moxonidine-d4 follows a multi-step route prioritizing site-specific deuterium integration and high isotopic fidelity:
Deuteration of Imidazole Precursor:The imidazole ring precursor undergoes hydrogen-deuterium exchange using deuterated reagents (e.g., D₂O or deuterated acids) under controlled pH and temperature. This yields 2-amino-4,5-dihydroimidazole-d4 with deuterium atoms at the 4,4,5,5 positions [1] [3].
Nucleophilic Aromatic Substitution:The deuterated imidazole couples with 4,6-dichloro-2-methylpyrimidin-5-amine in methanol, facilitated by organic bases (e.g., DBU or TMG). This step avoids inorganic bases like NaOMe, preventing residual salts and improving reaction homogeneity [3]:
4,6-dichloro-2-methylpyrimidin-5-amine + Imidazole-d4 → Moxonidine-d4 precursor
Table 2: Synthesis Protocol Overview
Step | Reagents/Conditions | Deuterium Handling |
---|---|---|
Imidazole Deuteration | D₂O, pD 7.0–8.5, 60–80°C | >99% exchange at C4/C5 positions |
Coupling Reaction | DBU (1.4–1.5 eq.), methanol, 50–60°C | Preservation of deuterium integrity |
Crystallization | Toluene/IPA (3:1), −20°C | Isotopologue separation |
Moxonidine-d4 exhibits distinct physicochemical properties due to deuterium’s impact on molecular vibrations and bond energies:
Polar Surface Area and Lipophilicity:The calculated topological polar surface area (TPSA) is 71.43 Ų, identical to non-deuterated Moxonidine. However, deuterium substitution slightly increases lipophilicity (logP = 0.82 vs. 0.79), attributed to deuterium’s lower polarity compared to hydrogen [1] [9].
Metabolic Stability:Deuterium incorporation at metabolically vulnerable sites reduces first-pass metabolism. In rodent hepatic microsomes, Moxonidine-d4 shows a 1.3-fold longer plasma half-life than Moxonidine. This kinetic isotope effect (KIE) stems from the stronger C-D bond resisting cytochrome P450-mediated oxidation [1] [4]:
Half-life (Moxonidine): 2.1 h → Half-life (Moxonidine-d4): 2.7 h
Solid-State Stability:Accelerated stability studies (40°C/75% RH, 6 months) show no deuterium loss or degradation when stored as a white-to-off-white solid under anhydrous conditions [8] [9].
Solubility Profile:
Moxonidine-d4 retains the pharmacological target specificity of its non-deuterated counterpart but offers enhanced utility in drug development:
Receptor Binding Affinity:Competitive binding assays confirm that Moxonidine-d4 maintains high affinity for imidazoline I₁ receptors (IC₅₀ = 2.8 nM vs. 3.1 nM for Moxonidine). This is consistent with deuterium’s minimal steric impact on the pharmacophore [1] [4].
Analytical Applications:
Metabolic Pathway Tracing: Deuterium labeling allows tracking of hepatic metabolites like 4,5-dehydromoxonidine. Studies show 65% parent compound recovery after 6 hours versus 50% for non-deuterated Moxonidine, confirming altered metabolism due to KIE [1] [4].
Toxicological Equivalence:In vitro cytotoxicity screening (HepG2 cells, 72 h exposure) shows no significant differences in IC₅₀ values between Moxonidine and Moxonidine-d4, supporting its safety as a research tool [1].
Research Utility:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0